2‑Fold Higher MIC Against Staphylococcus aureus Compared to Esculentin‑2‑ALb
In a direct head‑to‑head broth microdilution assay originally reported by Wang et al., Esculentin‑2‑ALa requires a 2‑fold higher concentration to inhibit S. aureus ATCC2592 relative to its co‑discovered analog Esculentin‑2‑ALb [1][2]. This quantitative difference demonstrates that even minimal sequence variation perturbs antimicrobial potency.
| Evidence Dimension | Antibacterial potency against Staphylococcus aureus (broth microdilution MIC) |
|---|---|
| Target Compound Data | Esculentin‑2‑ALa MIC = 2.5 µg/mL |
| Comparator Or Baseline | Esculentin‑2‑ALb MIC = 1.25 µg/mL |
| Quantified Difference | 2‑fold higher MIC (i.e., 2× less potent) |
| Conditions | S. aureus ATCC2592, broth microdilution, endpoint readout after 18–24 h incubation. |
Why This Matters
Researchers selecting a peptide for S. aureus studies must consider this potency gap; Esculentin‑2‑ALa may serve as a less potent control or be preferred when lower hemolysis is not the primary concern but a specific sequence is required.
- [1] DRAMP01469: Esculentin-2-ALa. MIC data extracted from Wang et al. (2010). http://dramp.cpu-bioinfor.org/browse/All_Information.php?id=DRAMP01469&dataset=General. View Source
- [2] DRAMP01470: Esculentin-2-ALb. MIC data extracted from Wang et al. (2010). http://dramp.cpu-bioinfor.org/browse/All_Information.php?id=DRAMP01470&dataset=. View Source
